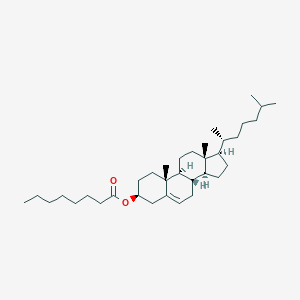
3-(Methoxycarbonyl)benzoesäure
Übersicht
Beschreibung
3-(Methoxycarbonyl)benzoic acid (3-MCBA) is a carboxylic acid commonly used in organic synthesis. It is a versatile synthetic intermediate that has been used in a variety of applications, ranging from drug synthesis to food preservatives. 3-MCBA has been studied extensively in the fields of biochemistry, physiology, and medicinal chemistry, and has been found to have a number of potential applications.
Wissenschaftliche Forschungsanwendungen
Synthese von Antineoplastischen Wirkstoffen
3-(Methoxycarbonyl)benzoesäure: wird bei der Synthese von Bexaroten, einem antineoplastischen Wirkstoff, verwendet. Bexaroten wird zur Behandlung des kutanen T-Zell-Lymphoms eingesetzt und ist ein Retinoid der dritten Generation, das speziell für Retinoid-X-Rezeptoren selektiv ist .
Herstellung von SGLT2-Inhibitoren
Diese Verbindung dient als Schlüsselzwischenprodukt bei der Herstellung therapeutischer SGLT2-Inhibitoren. Diese Inhibitoren sind eine Klasse von Medikamenten, die bei der Behandlung von Diabetes eingesetzt werden und die Glukose-Reabsorption in der Niere verhindern, was zu einer Glukose-Ausscheidung und niedrigeren Blutzuckerspiegeln führt .
Entwicklung von Superfasermaterialien
This compound: wird auch zur Synthese von Superfasermaterialien wie Poly(p-phenylenbenzothiazol) (PBO) verwendet. PBO ist bekannt für seine außergewöhnliche Festigkeit und thermische Stabilität, wodurch es für verschiedene Hochleistungsanwendungen geeignet ist .
Funktionalisierung von magnetischen Nanopartikeln
Die Verbindung ist an der Funktionalisierung von siliziumdioxidbeschichteten magnetischen Nanopartikeln beteiligt. Diese Nanopartikel finden Anwendung in verschiedenen Bereichen, darunter gezielte Wirkstofffreisetzungssysteme, Magnetresonanztomographie (MRT) und als Katalysatoren in chemischen Reaktionen .
Kristallstrukturanalyse
In der Kristallographie wird This compound verwendet, um Kristallstrukturen zu untersuchen, die wertvolle Einblicke in die molekulare und atomare Anordnung von Materialien liefern können. Diese Informationen sind entscheidend für das Verständnis der Materialeigenschaften und die Entwicklung neuer Materialien .
Katalyse in der organischen Synthese
Schließlich wird es in der organischen Synthese als Katalysator verwendet. Die Verbindung kann verschiedene chemische Reaktionen ermöglichen, was für die Produktion zahlreicher Pharmazeutika und Feinchemikalien unerlässlich ist .
Wirkmechanismus
Target of Action
3-(Methoxycarbonyl)benzoic acid is a key intermediate for the synthesis of a family of promising Sodium-glucose cotransporter-2 (SGLT2) inhibitors . SGLT2 inhibitors are a new class of diabetes treatment drugs .
Mode of Action
Sglt2 inhibitors, for which it is a key intermediate, function by removing glucose from the urine by inhibiting the reabsorption of near-curved renal tubular glucose . This reduces blood glucose levels without depending on insulin .
Biochemical Pathways
It is known that it is a key intermediate in the synthesis of sglt2 inhibitors . These inhibitors affect the glucose reabsorption pathway in the kidneys .
Pharmacokinetics
It is known that the compound is used as an intermediate in the synthesis of sglt2 inhibitors . The ADME properties of these inhibitors would be influenced by the properties of 3-(Methoxycarbonyl)benzoic acid.
Result of Action
As a key intermediate in the synthesis of sglt2 inhibitors, it contributes to the overall effect of these inhibitors, which is the reduction of blood glucose levels .
Biochemische Analyse
Biochemical Properties
It is known that benzoic acid derivatives can participate in various biochemical reactions . They can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation
Cellular Effects
Benzoic acid derivatives have been shown to influence cell function . They can affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Benzoic acid derivatives can interact with biomolecules through binding interactions, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that benzoic acid derivatives can undergo changes over time, including stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that benzoic acid derivatives can have varying effects at different dosages .
Metabolic Pathways
Benzoic acid derivatives are known to be involved in various metabolic pathways .
Transport and Distribution
Benzoic acid derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
It is known that benzoic acid derivatives can be directed to specific compartments or organelles within the cell .
Eigenschaften
IUPAC Name |
3-methoxycarbonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-13-9(12)7-4-2-3-6(5-7)8(10)11/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZNGTSLFSJHMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345100 | |
| Record name | 3-(Methoxycarbonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1877-71-0 | |
| Record name | 3-(Methoxycarbonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(methoxycarbonyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Benzamide, N-[4-[(phenylsulfonyl)imino]-2,5-cyclohexadien-1-ylidene]-](/img/structure/B47591.png)
![7-Iodo-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B47594.png)
![Ethane-1,2-diol;4-[(4-hydroxyphenyl)methyl]phenol;prop-2-enoic acid](/img/structure/B47596.png)




